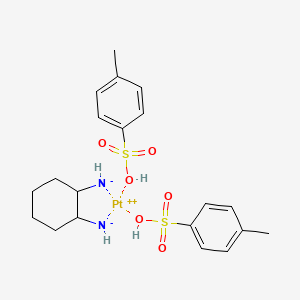
Platinum, (1,2-cyclohexanediamine-N,N')bis(4-methylbenzenesulfonato-O)-, (SP-4-2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is a platinum-based compound with the molecular formula C20H26N2O6PtS2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclohexanediamine and 4-methylbenzenesulfonato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum salts in an appropriate solvent.
- Adding 1,2-cyclohexanediamine to the solution.
- Introducing 4-methylbenzenesulfonic acid to the mixture.
- Stirring the reaction mixture at a specific temperature and pH.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-methylbenzenesulfonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. The reactions are conducted under controlled temperatures.
Substitution: Ligand substitution reactions often involve the use of other sulfonic acids or amines as reagents. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) complexes. Substitution reactions result in new platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand system, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
65296-78-8 |
|---|---|
Molekularformel |
C20H28N2O6PtS2 |
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;4-methylbenzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/2C7H8O3S.C6H12N2.Pt/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6(5)8;/h2*2-5H,1H3,(H,8,9,10);5-8H,1-4H2;/q;;-2;+2 |
InChI-Schlüssel |
SZDCOHRCODRRBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)[NH-])[NH-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)


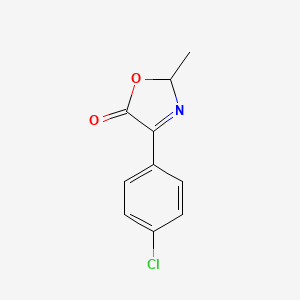
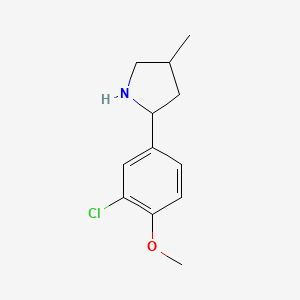
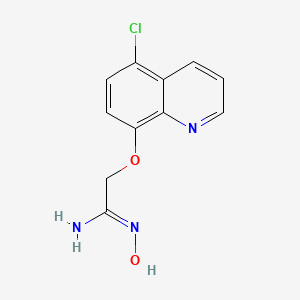


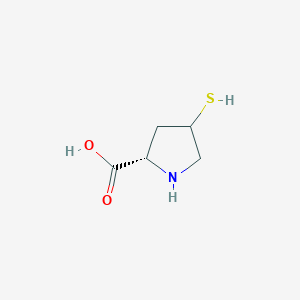
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
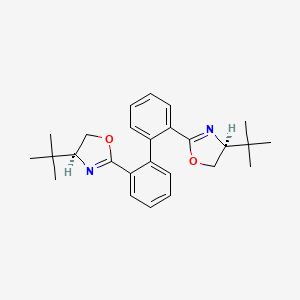
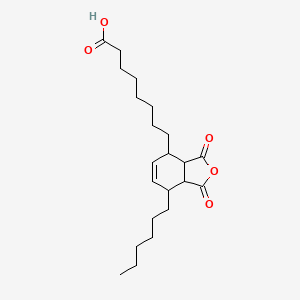
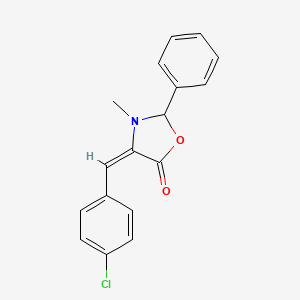
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
